1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the trimethylphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group instead of the trimethylphenyl group.
Uniqueness
1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol is unique due to the presence of the trimethylphenyl group, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-amino-2-(2,4,5-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8-5-10(3)11(6-9(8)2)12(4,14)7-13/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
LULYVEZJXGVJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(CN)O)C |
Origin of Product |
United States |
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